Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate
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Overview
Description
Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C14H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, a methoxy group, and a methylcarbamoyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate typically involves the reaction of 2-methoxy-4-(methylcarbamoyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-methoxy-4-(methylcarbamoyl)phenol+tert-butyl chloroformate→tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(methylcarbamoyl)phenyl carbamate.
Reduction: Formation of 2-methoxy-4-(methylamino)phenyl carbamate.
Substitution: Formation of various alkyl or aryl carbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-methyl-4-(methylcarbamoyl)phenyl)carbamate
- Tert-butyl (2-hydroxy-4-(methylcarbamoyl)phenyl)carbamate
- Tert-butyl (2-methoxy-4-(ethylcarbamoyl)phenyl)carbamate
Uniqueness
Tert-butyl (2-methoxy-4-(methylcarbamoyl)phenyl)carbamate is unique due to the presence of both a methoxy group and a methylcarbamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-methoxy-4-(methylcarbamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-7-6-9(12(17)15-4)8-11(10)19-5/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEIZKYOQGECBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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